molecular formula C14H10BrNO4 B15339131 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde

4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde

Cat. No.: B15339131
M. Wt: 336.14 g/mol
InChI Key: CGPWXVZEYPGPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, and nitro groups, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 4-(Benzyloxy)-benzaldehyde followed by nitration. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of concentrated nitric acid and sulfuric acid for nitration .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like bromine and concentrated acids.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) with hydrochloric acid (HCl)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products:

    Oxidation: 4-(Benzyloxy)-3-bromo-5-nitrobenzoic acid

    Reduction: 4-(Benzyloxy)-3-bromo-5-aminobenzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde depends on its specific application. For instance, in biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-3-nitrobenzaldehyde
  • 4-(Benzyloxy)-3-bromo-2-nitrobenzaldehyde

Comparison: 4-(Benzyloxy)-3-bromo-5-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

3-bromo-5-nitro-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10BrNO4/c15-12-6-11(8-17)7-13(16(18)19)14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

CGPWXVZEYPGPPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.